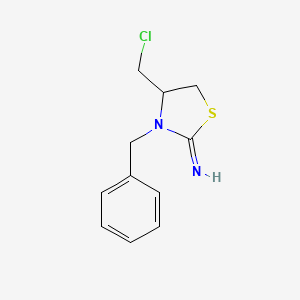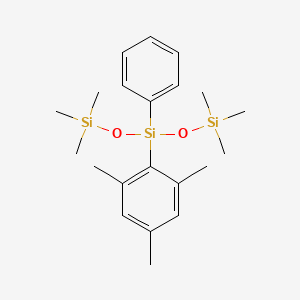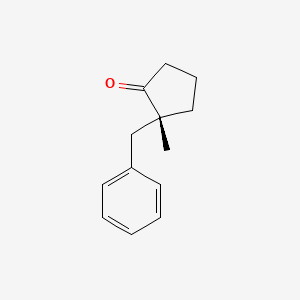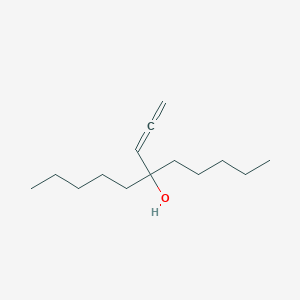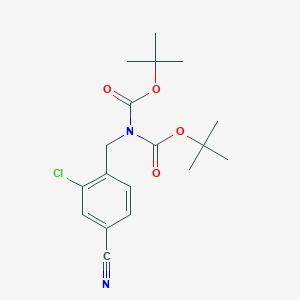
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is a unique organic compound characterized by its multiple triple bonds and a central amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of propargyl bromide with sodium acetylide to form the intermediate, which is then further reacted with an amine source to yield the final product. The reaction conditions often require the use of a solvent like tetrahydrofuran (THF) and a catalyst such as copper(I) chloride to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as flash distillation and gas-liquid chromatography (GLC) to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the amine group is replaced by other functional groups .
Aplicaciones Científicas De Investigación
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine involves its interaction with molecular targets through its multiple triple bonds and amine group. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in biological systems or material science .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar triple bond characteristics but different reactivity.
Penta-1,3-diyne: Another isomer with a different arrangement of triple bonds.
1,4-Pentadien-3-one: A compound with a similar carbon backbone but different functional groups
Uniqueness
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is unique due to its combination of multiple triple bonds and an amine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
823813-96-3 |
|---|---|
Fórmula molecular |
C10H6N2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-penta-1,4-diyn-3-ylidenepenta-1,4-diyne-1,5-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(4-2)10(5-7-11)6-8-12/h1-2H,11-12H2 |
Clave InChI |
FHXMSADBVMPHME-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#CN)C#CN)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


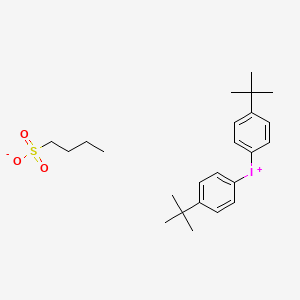

![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
